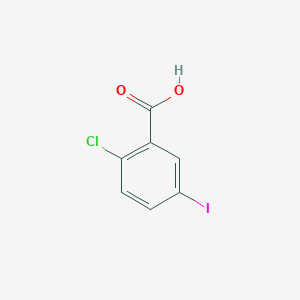
2-Chloro-5-iodobenzoic acid
Cat. No. B049390
Key on ui cas rn:
19094-56-5
M. Wt: 282.46 g/mol
InChI Key: GEBYSTBEDVQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772191B2
Procedure details


To a solution of 48.94 g 2-chloro-5-iodo-benzoic acid in 180 mL of fluorobenzene and 0.3 mL of N,N-dimethylformamide is added 16.2 mL of oxalyl chloride at 0 to 10° C. The solution is stirred at about 20° C. for 2 hours. The excess amount of oxalyl chloride is evaporated. The residue is diluted in 166 mL of fluorobenzene and 25.93 g of aluminum chloride is added at 0° C. in five portions. The solution is stirred at 75° C. for 1.5 hours and quenched with 300 mL of water at 0 to 25° C. The product is extracted in 300 mL of isopropylacetate and washed with two times of 200 mL brine (3 weight-%). The residue water and solvent is removed upon evaporation.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([C:22]1[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=1)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.94 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
16.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred at about 20° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess amount of oxalyl chloride is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted in 166 mL of fluorobenzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25.93 g of aluminum chloride is added at 0° C. in five portions
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution is stirred at 75° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 300 mL of water at 0 to 25° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted in 300 mL of isopropylacetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two times of 200 mL brine (3 weight-%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue water and solvent is removed upon evaporation
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
